![molecular formula C9H13NO B169027 4-Methoxy-2,5-dimethylaniline CAS No. 117174-70-6](/img/structure/B169027.png)
4-Methoxy-2,5-dimethylaniline
Overview
Description
4-Methoxy-2,5-dimethylaniline is a chemical compound with the molecular weight of 151.21 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 . Another approach involves the Schiff bases reduction route .Molecular Structure Analysis
The molecular structure of this compound consists of asymmetric units of C16H20N2O . The compound’s structure is stabilized by secondary intermolecular interactions .Chemical Reactions Analysis
This compound undergoes many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles . For example, it can be nitrated to produce a derivative with four nitro groups .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 72-73 degrees Celsius .Scientific Research Applications
Molecular Structure Analysis
- 4-Methoxy-2,5-dimethylaniline has been studied for its molecular structure, synthesized via Schiff bases reduction route, and is a key starting material for synthesizing compounds like azo dyes and dithiocarbamate (Ajibade & Andrew, 2021).
Chemical Reactions and Synthesis
- The compound is used in reactions like acid-catalyzed thermal rearrangement of N-allylated anilines, forming products such as 4-(2′-methoxypropyl)-2,6-dimethylaniline (Bader & Hansen, 1979).
- In the synthesis of carbazomycin B, this compound derivatives undergo multiple chemical transformations, indicating its role in complex organic syntheses (Crich & Rumthao, 2004).
Photochemical Reactions
- The compound is involved in photochemical reactions, such as the photolysis of 4-chloro-N,N-dimethylaniline in the presence of furan, pyrrole, thiophene, and their derivatives, showcasing its application in photochemistry (Guizzardi, Mella, Fagnoni, & Albini, 2000).
Electrochemical Studies
- Electrochemical oxidation studies of 2,5-dimethylaniline (a related compound) have been conducted, indicating the potential of this compound in electrochemical applications (Geniés & Noël, 1990).
Catalytic Reactions
- The compound plays a role in catalytic oxidative Mannich reactions, where its derivatives are used in the study of reaction mechanisms, emphasizing its importance in catalysis research (Ratnikov & Doyle, 2013).
Organic Synthesis and Modifications
- This compound is used in reactions involving hexahydropyrimidine-2-thiones, demonstrating its utility in the synthesis of specific organic compounds (Shutalev & Alekseeva, 1995).
- The compound's derivatives undergo ozonation reactions, leading to products like N-methylformanilides, highlighting its role in organic reaction mechanisms (Kerr & Meth–Cohn, 1971).
Metabolic Studies
- Metabolic pathways of related compounds, like N,N-dimethylaniline, have been studied, which could provide insights into the metabolism of this compound (Gorrod & Gooderham, 2010).
Mechanism of Action
Action Environment
The action, efficacy, and stability of 4-Methoxy-2,5-dimethylaniline can be influenced by various environmental factors . These factors can include pH, temperature, and the presence of other molecules in the environment. For instance, the compound’s ionization state and thus its ability to interact with its targets can be affected by pH. Similarly, temperature can influence the compound’s stability and its diffusion rate in the body.
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methoxy-2,5-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-5-9(11-3)7(2)4-8(6)10/h4-5H,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKVENPXPQNFSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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